molecular formula C20H20BrN3O2S2 B12148791 N-(4-bromo-2-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(4-bromo-2-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12148791
M. Wt: 478.4 g/mol
InChI Key: VPLLRHQPPQIANK-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a brominated aromatic ring, a thienopyrimidine core, and a sulfanylacetamide moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:

  • Formation of the Thienopyrimidine Core: : The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable amidine or guanidine precursor. This step often requires the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

  • Introduction of the Prop-2-en-1-yl Group: : The prop-2-en-1-yl group can be introduced via an alkylation reaction using an appropriate alkyl halide or sulfonate ester. This reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

  • Bromination of the Aromatic Ring: : The bromination of the aromatic ring is achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired position.

  • Coupling of the Sulfanylacetamide Moiety: : The final step involves coupling the thienopyrimidine core with the sulfanylacetamide moiety. This can be accomplished through a nucleophilic substitution reaction, where the sulfanylacetamide acts as a nucleophile, attacking an electrophilic center on the thienopyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanylacetamide moiety, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group in the thienopyrimidine core, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, N-(4-bromo-2-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide could be studied for its pharmacological properties. It may exhibit activity against certain diseases or conditions, leading to the development of new therapeutic agents.

Industry

In the industrial sector, the compound could be used in the production of advanced materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in electronics, coatings, or catalysis.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-bromo-2-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide shares structural similarities with other thienopyrimidine derivatives, which are known for their diverse biological activities.
  • Compounds like 2-amino-4,6-dimethylpyrimidine and 2-mercaptobenzothiazole: also feature heterocyclic cores and sulfur-containing functional groups, making them relevant for comparison.

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural motifs. This unique arrangement can confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H20BrN3O2S2

Molecular Weight

478.4 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H20BrN3O2S2/c1-5-8-24-19(26)17-12(3)13(4)28-18(17)23-20(24)27-10-16(25)22-15-7-6-14(21)9-11(15)2/h5-7,9H,1,8,10H2,2-4H3,(H,22,25)

InChI Key

VPLLRHQPPQIANK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C

Origin of Product

United States

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